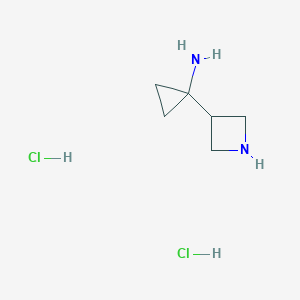

1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl

Description

BenchChem offers high-quality 1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azetidin-3-YL)cyclopropan-1-amine 2hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H14Cl2N2 |

|---|---|

Molecular Weight |

185.09 g/mol |

IUPAC Name |

1-(azetidin-3-yl)cyclopropan-1-amine;dihydrochloride |

InChI |

InChI=1S/C6H12N2.2ClH/c7-6(1-2-6)5-3-8-4-5;;/h5,8H,1-4,7H2;2*1H |

InChI Key |

MAFYSUVEKUMVGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2CNC2)N.Cl.Cl |

Origin of Product |

United States |

Contextualization Within Advanced Amine and Cyclopropane Chemistry Research

The study of amines and cyclopropanes has long been a cornerstone of organic and medicinal chemistry. Cyclopropylamines, in particular, merge the distinct steric and electronic properties of a three-membered ring with the functionality of a nitrogen atom. google.comnih.gov This combination often imparts favorable characteristics to larger molecules, such as conformational rigidity and improved metabolic stability. nih.gov Research in this area is dynamic, with ongoing development of novel synthetic methodologies to access these valuable motifs. google.com

Significance of the Azetidine Cyclopropane Scaffold in Chemical Space

The fusion of an azetidine (B1206935) ring with a cyclopropane (B1198618) moiety creates a rigid and spatially well-defined scaffold. Such small, constrained ring systems are increasingly sought after in medicinal chemistry to enhance the physicochemical properties of drug candidates. nih.gov The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a privileged structure in drug discovery due to its ability to introduce desirable properties like improved solubility and metabolic stability. chemrxiv.orgchemrxiv.org When combined with a cyclopropane ring, the resulting scaffold offers a unique vectoral arrangement of substituents, which can be exploited for precise interactions with biological targets. nih.gov

The incorporation of such small aliphatic rings is a modern strategy in medicinal chemistry to explore new chemical space and to serve as bioisosteric replacements for other functional groups. nih.gov This can lead to improved potency, selectivity, and pharmacokinetic profiles. nih.gov

Role of 1 Azetidin 3 Yl Cyclopropan 1 Amine 2hcl As a Core Building Block in Chemical Synthesis

1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl serves as a versatile building block in the synthesis of more complex molecules. Its primary amine and the secondary amine of the azetidine (B1206935) ring (once deprotected) offer two points for chemical modification, allowing for the construction of diverse molecular architectures. The demand for such unique building blocks is driven by the need to accelerate drug discovery projects. google.com

The synthesis of functionalized azetidines can be challenging, making pre-functionalized building blocks like this one particularly valuable. chemrxiv.orgnih.gov Methodologies for creating 3-substituted azetidines and for the synthesis of azetidine-3-amines are areas of active research, highlighting the importance of accessing such structures. nih.govresearchgate.netresearchgate.net The presence of the cyclopropylamine (B47189) moiety is also significant, as this group is found in a number of biologically active compounds, including inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1). google.com

Table 1: Physicochemical Properties of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

| Property | Value |

| Molecular Formula | C₆H₁₄Cl₂N₂ |

| Molecular Weight | 185.09 g/mol |

| CAS Number | 2089649-50-1 |

Note: Data is based on publicly available information for the dihydrochloride (B599025) salt.

Overview of Research Trajectories for Similar Molecular Architectures

Comprehensive Retrosynthetic Strategies and Advanced Disconnection Approaches

The synthesis of 1-(azetidin-3-yl)cyclopropan-1-amine, a spirocyclic compound featuring a stereocenter at the junction of the two rings, necessitates a robust retrosynthetic plan. The primary disconnection points logically involve the formation of the cyclopropane ring and the installation of the amine functionality.

A key retrosynthetic strategy involves disconnecting the cyclopropane ring from the azetidine core. This leads back to a crucial intermediate: a protected azetidin-3-one (B1332698) or a 3-cyanoazetidine derivative. The 1-aminocyclopropane moiety can be envisioned as arising from a titanium-mediated cyclopropanation of a nitrile group, a powerful transformation for creating such structures.

Key Retrosynthetic Disconnections:

C-C (Cyclopropane) Disconnection: This is the most common approach, breaking down the spirocycle.

Path A: From a Nitrile. The 1-aminocyclopropane unit is disconnected to reveal a 3-cyanoazetidine precursor. This route leverages the Kulinkovich-Szymoniak reaction, which converts nitriles into primary cyclopropylamines. organic-chemistry.org

Path B: From a Ketone/Alkene. The cyclopropane ring is disconnected to an exocyclic methylene (B1212753) azetidine, which can be formed from a protected azetidin-3-one via a Wittig-type reaction. The cyclopropane ring is then formed using methods like the Simmons-Smith reaction. researchgate.net

C-N (Amine) Disconnection: This involves the late-stage introduction of the amine onto a pre-formed spiro[azetidine-3,1'-cyclopropane] skeleton. This is generally less efficient than incorporating the nitrogen atom during the cyclopropane formation.

The choice of protecting groups for the azetidine nitrogen, typically a tert-butoxycarbonyl (Boc) group, is critical throughout the synthesis to ensure stability and prevent unwanted side reactions. researchgate.net

Development of Novel Synthetic Pathways to 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

Building on the retrosynthetic framework, several novel synthetic pathways have been developed, focusing on optimizing the formation of each core component of the target molecule.

Optimized Routes for Azetidine Ring Formation

From 1,3-Dihalopropanes: Classic methods for forming the azetidine ring involve the cyclization of functionalized propane (B168953) derivatives. More advanced methods provide better control and yield.

Intermolecular C-H Amination: A modern approach involves the rhodium-catalyzed intermolecular C-H amination of alkyl bromide substrates. This allows for the efficient and selective installation of a nitrogen atom to form the saturated azacycle, which can be achieved even on a gram scale. nsf.gov

From Commercial Materials: Straightforward, single-step syntheses of azetidin-3-amines from commercially available and stable starting materials have been reported, offering an efficient entry point into the required scaffold. nih.gov These methods often tolerate a wide range of functional groups.

Innovative Approaches for Cyclopropane Moiety Construction

The construction of the spiro-fused cyclopropane ring is arguably the most challenging step in the synthesis. Titanium-mediated reactions have emerged as a particularly powerful tool.

The Kulinkovich-Szymoniak Reaction: This modification of the Kulinkovich reaction has become a leading method for synthesizing primary cyclopropylamines directly from nitriles. organic-chemistry.org The reaction employs a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a titanium(IV) alkoxide, such as Ti(OiPr)₄, to generate a titanacyclopropane intermediate. This intermediate reacts with the nitrile group on a protected 3-cyanoazetidine to form an azatitanacycle, which upon Lewis acid workup, yields the desired spirocyclic primary amine. organic-chemistry.orgacsgcipr.org Studies have shown that even substoichiometric amounts of the titanium catalyst can be effective in converting cyanoesters to spirocyclopropane structures. rsc.org

Simmons-Smith Cyclopropanation: An alternative route involves the cyclopropanation of an alkene. This pathway begins with a protected N-Boc-azetidin-3-one, which is converted to the corresponding exocyclic alkene, N-Boc-3-methyleneazetidine, via a Horner-Wadsworth-Emmons or Wittig reaction. researchgate.netresearchgate.net The subsequent cyclopropanation is performed using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple (Simmons-Smith reaction) or diethylzinc (B1219324) (Furukawa modification). researchgate.netcapes.gov.br

| Method | Substrate | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Kulinkovich-Szymoniak | N-Boc-3-cyanoazetidine | EtMgBr, Ti(OiPr)₄, BF₃·OEt₂ | Spirocyclic Primary Amine | organic-chemistry.org |

| Simmons-Smith | N-Boc-3-methyleneazetidine | CH₂I₂, Zn(Cu) or Et₂Zn | Spirocyclopropane | researchgate.net |

Advanced Amine Functionalization Techniques

The primary amine at the C1-position of the cyclopropane ring is a key feature of the target molecule.

Nitrile Reduction: In pathways that construct the spiro[azetidine-3,1'-cyclopropane]-1-carbonitrile, a subsequent reduction step is required. This can be achieved using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, although care must be taken to avoid opening the strained azetidine ring.

Protecting Group Manipulation: The final step in the synthesis typically involves the deprotection of the azetidine nitrogen and the formation of the dihydrochloride (B599025) salt. The Boc group is readily removed under acidic conditions (e.g., with HCl in an appropriate solvent like dioxane or methanol), which simultaneously protonates the two amine groups to yield the final 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl product.

Asymmetric Synthesis and Chiral Resolution of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

The spiro carbon atom of the title compound is a chiral center, making stereocontrol a critical consideration. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable strategies to obtain enantiomerically pure material.

Enantioselective Catalysis in Key Synthetic Steps

Introducing chirality during the main bond-forming reactions is the most elegant and efficient approach.

Asymmetric Cyclopropanation: Chiral auxiliaries can be used to direct the stereochemical outcome of the cyclopropanation. For example, diastereoselective Simmons-Smith reactions can be achieved by starting with a substrate containing a chiral controller group. capes.gov.br Furthermore, asymmetric variants of the Kulinkovich reaction have been developed, often employing chiral ligands such as TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) to induce enantioselectivity in the titanium-catalyzed cyclopropanation. wikipedia.org

Asymmetric [2+2] Photocycloaddition: Advanced techniques using cage-confined asymmetric photocatalysis can construct chiral spirocycles through cross [2+2] photocycloaddition reactions. nih.gov While not yet specifically reported for this target, this represents a cutting-edge approach to creating such strained, multichiral systems.

| Strategy | Key Reaction | Chiral Source | Potential Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | Simmons-Smith Reaction | Bislactim ether | High diastereoselectivity | capes.gov.br |

| Chiral Catalyst | Kulinkovich Reaction | TADDOL-based ligand | Enantioselective cyclopropanation | wikipedia.org |

| Chiral Photoreactor | [2+2] Photocycloaddition | Chiral cage catalyst | Enantioselective spirocycle formation | nih.gov |

Chiral Resolution: An alternative to asymmetric synthesis is the resolution of the racemic mixture. This is often accomplished by forming diastereomeric salts with a chiral resolving agent. For amine-containing compounds, chiral acids are commonly used. A more sophisticated approach involves the derivatization of a racemic intermediate, such as a protected amino acid, with a chiral auxiliary. For instance, racemic N-Boc protected amino acids have been successfully resolved by forming diastereomeric amides with a chiral auxiliary like (S)-4-benzyl-2-oxazolidinone. researchgate.net The diastereomers can then be separated by chromatography or crystallization, followed by removal of the auxiliary to yield the desired enantiomerically pure compound.

Diastereoselective Control in Intermediate Formation

Achieving specific stereochemistry is a critical challenge in the synthesis of complex molecules. For 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, controlling the diastereoselectivity during the formation of key intermediates is paramount to ensure the desired spatial arrangement of the azetidine and cyclopropane rings.

Researchers have developed various strategies to influence the stereochemical outcome of reactions involving the formation of substituted azetidines. One common approach involves the use of chiral auxiliaries. For instance, chiral tert-butanesulfinamides have been successfully employed to direct the stereoselective synthesis of C-2 substituted azetidines. rsc.org This method involves the condensation of an aldehyde with the chiral auxiliary, followed by nucleophilic addition and intramolecular cyclization, affording the azetidine with high diastereoselectivity. acs.org

Another powerful technique is substrate-controlled diastereoselection, where an existing stereocenter in the starting material dictates the stereochemistry of the newly formed centers. For example, the hydrozirconation of allylic amines followed by iodination and cyclization has been shown to produce cis-2,3-disubstituted azetidines with high diastereoselectivity. rsc.org The stereochemical outcome is controlled by the geometry of the hydrozirconated intermediate.

Furthermore, catalyst-controlled reactions offer an elegant way to achieve diastereoselectivity. Lewis acid catalysis, for instance, can be used in the intramolecular aminolysis of epoxides to produce substituted azetidines with high regioselectivity and diastereoselectivity. frontiersin.org Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts for this transformation, even with substrates containing sensitive functional groups. frontiersin.org Similarly, copper-catalyzed boryl allylation of azetines allows for the creation of two new stereogenic centers with excellent control over the relative and absolute stereochemistry. acs.org

The choice of method often depends on the specific substitution pattern desired and the availability of starting materials. The following table summarizes some of the reported methods for diastereoselective azetidine synthesis.

| Method | Key Features | Diastereoselectivity | Reference(s) |

| Chiral Auxiliaries | Use of removable chiral groups to direct stereochemistry. | Good to excellent. | acs.org, rsc.org |

| Substrate Control | An existing stereocenter directs the formation of new ones. | High, often predictable. | rsc.org |

| Lewis Acid Catalysis | Catalytic intramolecular ring-opening of epoxides. | High regioselectivity and diastereoselectivity. | frontiersin.org |

| Copper Catalysis | Asymmetric difunctionalization of azetines. | Excellent enantio- and diastereoselectivity. | acs.org |

| Iodine-mediated Cyclization | Cyclization of homoallyl amines. | Delivers cis-2,4-azetidine. | researchgate.net |

Flow Chemistry and Continuous Processing Applications in 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch methods, particularly for reactions that are hazardous, difficult to control, or require precise parameter management. vapourtec.comnih.gov The synthesis of intermediates for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, such as cyclopropylamine (B47189) and substituted azetidines, can benefit from this approach.

The synthesis of cyclopropylamine, a key structural motif, has been successfully adapted to a continuous-flow microreaction system. acs.orgacs.org This approach addresses the challenges of the Hofmann rearrangement step in batch processes, such as low efficiency and instability. acs.orgacs.org In a continuous-flow setup, a one-stage reaction can be achieved, leading to a high yield of cyclopropylamine (up to 96%) with a short residence time of only 4 minutes at 90°C. acs.org This method simplifies the process by allowing all reagents to be introduced simultaneously, avoiding the complexities of multiple feeds and handling of suspensions that can occur in batch reactors. acs.org

Similarly, the synthesis of azetidine derivatives can be improved using flow chemistry. acs.orgnih.gov Continuous-flow processes enable better control over reaction parameters like temperature and pressure, which is crucial for managing potentially exothermic steps and ensuring safety, especially when dealing with strained ring systems. nih.gov For instance, a continuous-flow process for the on-demand synthesis of azetidinium salts has been developed, investigating the effects of solvent, temperature, and reaction time to optimize the process. nih.gov

The advantages of flow chemistry in the synthesis of these key intermediates are summarized below:

| Feature | Advantage in Flow Chemistry | Relevance to Synthesis |

| Heat Transfer | Superior heat exchange allows for better temperature control of exothermic reactions. | Safer handling of strained ring formation and rearrangements. |

| Mixing | Efficient and rapid mixing ensures homogeneity and consistent reaction conditions. | Improved yield and selectivity in multi-component reactions. |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents and intermediates. | Important for reactions involving unstable intermediates. |

| Scalability | Straightforward scaling by running the system for longer periods or using parallel reactors. | Facilitates the production of larger quantities for research. nih.gov |

| Process Control | Precise control over residence time, temperature, and stoichiometry. | Leads to higher purity and reproducibility. |

Green Chemistry Principles Applied to the Synthesis of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to minimize environmental impact and improve sustainability. acs.orgechemi.comyoutube.comijpsr.com These principles can be applied to the synthesis of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl through various strategies, including the use of biocatalysis and sustainable reaction media.

Exploration of Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. vapourtec.com Enzymes can operate under mild conditions and often exhibit high enantio- and diastereoselectivity, reducing the need for protecting groups and harsh reagents. acs.org

For the synthesis of the azetidine core, biocatalytic methods are being explored. An innovative approach involves the asymmetric thieme-connect.comthieme-connect.com-Stevens rearrangement of aziridines to azetidines catalyzed by an engineered cytochrome P411 enzyme. thieme-connect.comthieme-connect.com This method, developed through directed evolution, provides access to enantioenriched azetidines on a gram scale with excellent enantioselectivities. thieme-connect.comthieme-connect.com The enzyme's active site plays a crucial role in controlling the reaction's chemo- and enantioselectivity. thieme-connect.comthieme-connect.com

The formation of the cyclopropane ring can also be achieved through biocatalysis. Engineered myoglobin (B1173299) variants have been used as biocatalysts for the cyclopropanation of alkenes using ethyl α-diazopyruvate as a carbene precursor. utdallas.edu This method allows for the synthesis of α-cyclopropylpyruvates with high diastereomeric ratios and enantiomeric excess. utdallas.edu

The use of enzymes in amide bond formation, a common step in many synthetic routes, is also a well-established green chemistry approach. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids with amines in greener solvents, offering a sustainable alternative to traditional coupling reagents. nih.gov

Solvent-Free and Sustainable Reaction Media Investigations

The choice of solvent is a key consideration in green chemistry, as solvents often constitute the largest portion of waste in a chemical process. The ideal green solvent is non-toxic, renewable, and easily recyclable. ijpsr.com

For the synthesis of amides, a crucial step in many synthetic pathways, the use of bio-based solvents like Cyrene™ has been investigated. rsc.org Cyrene™, derived from cellulose, serves as a greener alternative to commonly used dipolar aprotic solvents such as DMF and NMP. rsc.org The use of such solvents, combined with a simple aqueous work-up, can significantly improve the molar efficiency of the process. rsc.org

Water is another highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. ijpsr.com Microwave-assisted synthesis in an alkaline aqueous medium has been shown to be an efficient method for the cyclocondensation of alkyl dihalides and primary amines to form nitrogen-containing heterocycles like azetidines. organic-chemistry.org

Solvent-free reactions, where the neat reactants are mixed, represent an even greener approach by completely eliminating the need for a solvent. These reactions are often facilitated by techniques such as microwave irradiation or grinding.

The following table highlights some green chemistry approaches applicable to the synthesis of the target compound's intermediates.

| Green Chemistry Approach | Description | Potential Application |

| Biocatalysis | Use of enzymes for selective transformations. | Enantioselective synthesis of azetidine and cyclopropane rings. thieme-connect.comthieme-connect.comutdallas.edu |

| Sustainable Solvents | Replacement of hazardous solvents with greener alternatives (e.g., water, bio-based solvents). | Amide bond formation, cyclization reactions. rsc.orgorganic-chemistry.org |

| Atom Economy | Designing reactions to maximize the incorporation of all reactant atoms into the final product. acs.org | [2+2] photocycloadditions for azetidine synthesis. researchgate.netresearchgate.net |

| Energy Efficiency | Using methods like microwave irradiation to reduce reaction times and energy consumption. youtube.com | One-pot synthesis of azetidine derivatives. organic-chemistry.org |

Process Development and Scale-Up Considerations for Research Applications

Scaling up the synthesis of a complex molecule like 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl from the laboratory bench to produce larger quantities for extensive research requires careful process development. This involves optimizing reaction conditions, ensuring safety, and developing robust purification methods.

A key aspect of scale-up is the development of a general and scalable route to key intermediates. For instance, a three-step method for producing chiral C2-substituted monocyclic azetidines starting from inexpensive materials has been demonstrated on a gram scale. acs.org This process utilizes a chiral auxiliary for diastereocontrol and has been optimized to produce significant quantities of the desired azetidine after a single chromatographic purification. acs.org

When scaling up, it is crucial to re-evaluate and optimize reaction parameters. Conditions that work well on a small scale may not be directly transferable. For example, heat transfer becomes less efficient in larger reactors, which can be problematic for highly exothermic or endothermic reactions. Flow chemistry can mitigate some of these issues, as scaling is achieved by extending the operation time rather than increasing the reactor volume. nih.gov

Purification is another critical consideration. While chromatography is often used in the lab, it can be impractical and costly on a larger scale. Developing crystallization or distillation methods for purification is often a key goal of process development.

Safety is paramount during scale-up. A thorough risk assessment should be conducted for each step, especially those involving hazardous reagents, high pressures, or extreme temperatures. The use of continuous processing can enhance safety by minimizing the volume of hazardous materials at any given time. nih.gov

The development of a scalable synthesis often involves a trade-off between yield, purity, cost, and safety. A well-designed process will balance these factors to provide a reliable and efficient route to the target compound for research applications.

Detailed Investigations into the Reactivity of the Primary Amine Functionality

The primary amine group in 1-(azetidin-3-yl)cyclopropan-1-amine serves as a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Nucleophilic Substitution and Addition Reactions

The lone pair of electrons on the nitrogen atom of the primary amine imparts significant nucleophilicity, making it susceptible to reactions with electrophilic species.

N-Alkylation and Acylation: The primary amine readily participates in N-alkylation reactions with alkyl halides. msu.edu This process, however, can sometimes lead to overalkylation, yielding secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.com To achieve selective mono-alkylation, a large excess of the amine is often employed. msu.edu Similarly, the amine undergoes nucleophilic acyl substitution with acyl chlorides or anhydrides to form corresponding amides. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com

Aza-Michael Addition: The primary amine can act as a nucleophile in aza-Michael addition reactions with activated alkenes. This reaction is a powerful tool for carbon-nitrogen bond formation and allows for the introduction of various functional groups onto the amine.

Complex Derivatization for Scaffold Elaboration

The reactivity of the primary amine is instrumental in the derivatization of the 1-(azetidin-3-yl)cyclopropan-1-amine scaffold, allowing for the synthesis of a diverse range of compounds. This versatility makes it a valuable building block in medicinal chemistry for creating libraries of compounds with potential therapeutic applications. The ability to introduce various substituents on the amine nitrogen allows for the fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are crucial for drug discovery.

Mechanistic Exploration of Transformations Involving the Azetidine Ring System

The azetidine ring, a four-membered nitrogen heterocycle, possesses significant ring strain, estimated to be around 25.4 kcal/mol. This inherent strain influences its reactivity, making it susceptible to ring-opening reactions and also providing a rigid scaffold for further functionalization.

Ring-Opening Reactions and Rearrangements

The strain within the azetidine ring can be released through various ring-opening reactions, often triggered by nucleophiles or acids. The regioselectivity of these reactions is a key aspect of their utility. researchgate.net For instance, in the presence of an electron-rich furan (B31954) ring, a gold-catalyzed cyclization of a related N-propargylsulfonamide did not yield the expected azetidin-3-one but instead resulted in a ring-opened imine product. nih.gov This highlights how substituents can influence the stability and reactivity of the azetidine ring. nih.gov Recent studies have also explored photochemical methods, such as the Norrish-Yang cyclization, to form azetidinols, which can then undergo ring-opening reactions. beilstein-journals.org

Functionalization of the Azetidine Heterocycle

Despite its strain, the azetidine ring can be functionalized without ring opening. The nitrogen atom within the ring can undergo N-alkylation and acylation, similar to the exocyclic primary amine. Furthermore, methods for the C-H functionalization of azetidines have been developed, allowing for the introduction of substituents directly onto the ring carbons. rsc.org For example, palladium-catalyzed C(sp3)–H amination has been used for the intramolecular synthesis of azetidines. rsc.org Another approach involves the displacement of a leaving group at the 3-position of the azetidine ring with various nucleophiles, including amines, to synthesize 3-substituted azetidines. rsc.orgchemrxiv.org

Examination of Cyclopropane Ring Reactivity and Stability

The cyclopropane ring, a three-membered carbocycle, is also characterized by significant ring strain. Its chemistry is often marked by reactions that lead to ring opening to relieve this strain.

Strain-Release Processes and Their Synthetic Utility

The synthetic utility of strained rings is often realized through reactions that release their inherent potential energy. Both the azetidine and cyclopropane moieties in 1-(azetidin-3-yl)cyclopropan-1-amine are considered "spring-loaded," and their reactivity is significantly governed by strain-release processes. nih.gov

The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under appropriate conditions, providing a powerful tool for synthetic chemists. Reactions involving the opening of the azetidine ring are a key strategy for creating functionalized acyclic amines or for building larger, more complex heterocyclic systems. The reactivity of azetidines lies between the highly reactive, difficult-to-handle aziridines and the more stable, less reactive pyrrolidines. rsc.org

A primary method for harnessing this reactivity is through strain-release functionalization, often starting from highly strained precursors like azabicyclo[1.1.0]butanes (ABB). nih.gov The addition of nucleophiles or radical species to ABB leads to the selective formation of 3-substituted azetidines. rsc.orgunife.it This approach allows for the direct installation of the azetidine core onto various molecular scaffolds. nih.gov For a molecule like 1-(azetidin-3-yl)cyclopropan-1-amine, the azetidine ring can be activated, for instance by N-acylation or N-alkylation, making it more susceptible to nucleophilic attack. This can lead to ring-opening, providing linear amine derivatives that would be difficult to synthesize otherwise.

Furthermore, strain-release can be triggered to induce rearrangements. For example, azabicyclo[1.1.0]butyl carbinols, upon N-activation, can undergo a semipinacol rearrangement to yield 1,3,3-trisubstituted azetidines, driven by the release of ring strain. nih.gov Such processes highlight the synthetic utility of using strain as a driving force for complex transformations. The presence of the spiro-cyclopropyl group adds another layer of complexity and potential reactivity, where strain-release could involve both rings simultaneously or sequentially.

Interactions between the Cyclopropyl (B3062369) and Azetidinyl Moieties

The spirocyclic fusion of the azetidine and cyclopropane rings at the C3 position of the azetidine creates a rigid, three-dimensional structure. This rigidity is a desirable trait in medicinal chemistry as it reduces the conformational entropy penalty upon binding to a biological target. nih.govnih.gov The defined spatial arrangement of substituents is a key feature of such spirocycles. nih.gov

The interactions between the two rings are both steric and electronic:

Electronic Interactions: The nitrogen atom of the azetidine ring is a key functional group. Its basicity and nucleophilicity can be influenced by the adjacent cyclopropyl group. Conversely, the electronic nature of the azetidine, particularly when the nitrogen is protonated or substituted with an electron-withdrawing group, can affect the stability and reactivity of the cyclopropane ring. While azetidine itself is a typical cyclic amine, the strain in the four-membered ring can modify its electronic properties compared to a non-strained amine. nih.gov In spiro[cyclopropane-1,3'-indolin]-2'-ones, a related class of compounds, the unique arrangement has been exploited for biological activity, suggesting that the interplay between the rings is critical for function. nih.gov

Reaction Mechanism Elucidation via Kinetic Isotope Effects and Spectroscopic Intermediates

Understanding the precise mechanism of reactions involving complex molecules like 1-(azetidin-3-yl)cyclopropan-1-amine requires sophisticated analytical techniques. Kinetic Isotope Effect (KIE) studies and the spectroscopic detection of transient intermediates are powerful tools for this purpose. acs.orgbris.ac.uk

Kinetic Isotope Effects (KIE): KIE studies involve replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.

In the context of azetidine chemistry, KIEs have been used to elucidate ring-opening mechanisms. For example, in a study of the enantioselective ring-opening of 3-substituted azetidines, a carbon-13 KIE was measured to probe the rate-limiting step. acs.org

| Reaction | Isotope Substitution | Measured KIE (k¹²/k¹³) | Interpretation | Reference |

|---|---|---|---|---|

| Enantioselective ring-opening of an N-benzoyl-3-phenylazetidinium salt | ¹³C at the carbon undergoing substitution | 1.053 ± 0.003 | Consistent with a rate-limiting C-Cl bond cleavage and ring-opening of the catalyst-bound azetidinium chloride. | acs.org |

For a reaction involving 1-(azetidin-3-yl)cyclopropan-1-amine, a KIE study could differentiate between mechanisms. For instance, if a reaction proceeds via azetidine ring-opening, substituting the C3 carbon with ¹³C would be expected to produce a measurable KIE.

Spectroscopic Detection of Intermediates: Modern spectroscopic techniques, particularly in-situ infrared (IR) spectroscopy, allow for the real-time monitoring of reactions. This can provide direct evidence for the formation and consumption of transient intermediates. In a study on a strain-release-driven synthesis of functionalized azetidines from azabicyclo[1.1.0]butane, in-situ IR was used to confirm the rapid nature of the reaction, which leverages the strain-release to drive the equilibrium. bris.ac.uk Such techniques could be applied to reactions of 1-(azetidin-3-yl)cyclopropan-1-amine to detect intermediates like N-acylated azetidinium ions or products of initial ring-opening.

Chemo-, Regio-, and Stereoselectivity in Reactions of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

The presence of multiple reactive sites and stereocenters in 1-(azetidin-3-yl)cyclopropan-1-amine makes selectivity a critical aspect of its chemical reactivity. Control over chemo-, regio-, and stereoselectivity is essential for its use as a synthetic building block. rsc.orgnih.gov

Chemoselectivity: The molecule contains two distinct amine functionalities: a secondary amine within the azetidine ring and a primary amine on the cyclopropane ring. These two nitrogens will exhibit different basicity and nucleophilicity. The azetidine nitrogen is a secondary amine, which is generally more sterically hindered but can be more nucleophilic than the primary amine depending on the reaction conditions. The primary amine on the cyclopropane is less hindered. Therefore, reactions like acylation or alkylation could potentially be directed to one amine over the other by carefully choosing reagents and conditions, achieving high chemoselectivity.

Regioselectivity: In reactions involving ring-opening, the question of which bond will break becomes central. For the azetidine ring, N-activation followed by nucleophilic attack could, in principle, lead to the cleavage of either the C2-N or C4-N bond. However, attack typically occurs at the less substituted carbon (C4). In a La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to form azetidines, high regioselectivity was observed, which was rationalized by DFT calculations showing a lower energy transition state for azetidine formation over the alternative pyrrolidine (B122466) formation. frontiersin.org This highlights how catalysts can precisely control the regiochemical outcome in azetidine synthesis and functionalization.

Stereoselectivity: The spiro-carbon (C3 of the azetidine) is a quaternary stereocenter. Any reaction that creates new stereocenters on either ring relative to this existing one must be considered in terms of diastereoselectivity. Furthermore, if the molecule is resolved into its enantiomers, reactions must be assessed for enantioselectivity or enantiospecificity. The synthesis of spirocyclic systems often shows high levels of stereocontrol. For example, the Staudinger cycloaddition to form β-lactams (azetidin-2-ones) from imines and ketenes is known to be highly stereoselective, typically producing cis-adducts. mdpi.com In another example, an enantioselective synthesis of spiro-3,2′-azetidine oxindoles was achieved with high enantiomeric ratios using a chiral phase-transfer catalyst. acs.org

| Reaction Type | Example System | Selectivity Achieved | Yield/e.r. | Reference |

|---|---|---|---|---|

| Staudinger Cycloaddition | Methoxyacetyl chloride + N-ethyl-tert-butylcarbamate imines | High cis-stereoselectivity | Good yields | mdpi.com |

| Phase-Transfer Catalyzed Cyclization | Synthesis of Spiro-3,2′-azetidine oxindoles | High enantioselectivity | Up to 2:98 e.r. | acs.org |

| Lewis-Acid Catalyzed Aminolysis | Intramolecular cyclization of cis-3,4-epoxy amines | High regioselectivity for azetidine formation | High yields | frontiersin.org |

These examples from related systems demonstrate that reactions involving the azetidine core can be controlled with a high degree of precision, suggesting that 1-(azetidin-3-yl)cyclopropan-1-amine is a promising scaffold for complex, selective synthetic transformations.

A comprehensive search of scientific and patent literature has been conducted to gather information for an article on the chemical compound 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, focusing on its advanced structural characterization and spectroscopic analysis. Despite extensive efforts, specific research findings and detailed data for this particular compound, as required by the provided outline, are not available in the public domain.

The requested article structure necessitates in-depth data from highly specialized analytical techniques, including:

X-ray Crystallography: Detailed information on crystal packing, intermolecular interactions, polymorphism, and co-crystallization studies for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl has not been published in accessible scientific literature.

High-Resolution NMR Spectroscopy: While general principles of NMR are well-documented, specific multidimensional NMR data (COSY, HSQC, HMBC, NOESY) for the unambiguous conformational and configurational assignment of this compound are not available. Furthermore, no dynamic NMR studies concerning its conformational exchange processes have been reported.

Vibrational Spectroscopy: A detailed analysis of the IR and Raman spectra, including specific vibrational frequencies for functional groups and hydrogen bonding analysis for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, could not be located in research publications.

Searches for the synthesis and characterization of related azetidine derivatives did not yield the specific data required for the target molecule. While many azetidine-containing compounds are subjects of research, the detailed structural elucidation requested for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl has not been a subject of published academic or industrial research.

Therefore, it is not possible to generate the requested professional and authoritative article without the foundational scientific data. The creation of such an article would require speculation or the fabrication of data, which would compromise the scientific accuracy and integrity of the content.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis (beyond basic identification)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl. Techniques such as time-of-flight (TOF) or Orbitrap mass analysis provide mass measurements with high accuracy and resolving power, allowing for the differentiation between ions of very similar nominal mass. This capability is crucial for distinguishing the target compound from potential isomers or isobaric contaminants.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are pivotal for elucidating the fragmentation pathways of the parent ion. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of related cyclopropylamine derivatives often involves ring-opening reactions of the cyclopropane ring, a process that can be initiated by the nitrogen atom. nih.gov For 1-(Azetidin-3-YL)cyclopropan-1-amine, characteristic losses would be expected from both the azetidine and cyclopropylamine moieties. For instance, the loss of ammonia (B1221849) (NH₃) or the cleavage of the azetidine ring could be anticipated fragmentation pathways. The study of cyclopropylamine itself reveals complex fragmentation patterns under electron ionization, providing a basis for predicting the behavior of more complex derivatives. nist.govnist.gov A review of synthetic methodologies involving the cleavage of the C-C single bond in cyclopropylamine systems highlights the reactivity of this functional group, which can inform the interpretation of mass spectral data. acs.org

A plausible fragmentation pathway for the protonated molecule of 1-(Azetidin-3-YL)cyclopropan-1-amine could involve the initial loss of the amino group from the cyclopropane ring, followed by the fragmentation of the azetidine ring. The high-energy, strained nature of both ring systems suggests that multiple fragmentation channels would be accessible.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for 1-(Azetidin-3-YL)cyclopropan-1-amine

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 113.1073 | 113.1071 | -1.8 |

| [M+Na]⁺ | 135.0892 | 135.0890 | -1.5 |

Table 2: Plausible MS/MS Fragmentation Data for the [M+H]⁺ Ion of 1-(Azetidin-3-YL)cyclopropan-1-amine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 113.1073 | 96.0811 | NH₃ |

| 113.1073 | 85.0655 | C₂H₄ |

| 113.1073 | 70.0655 | C₃H₅N |

| 113.1073 | 56.0500 | C₃H₅N + CH₂ |

Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Absolute Stereochemical Assignment (if chiral)

The structure of 1-(Azetidin-3-YL)cyclopropan-1-amine possesses a stereocenter at the C-1 position of the cyclopropane ring and at the C-3 position of the azetidine ring, making it a chiral molecule. The determination of the absolute configuration of these stereocenters is crucial and can be achieved using chiroptical spectroscopic methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength in the UV-Vis region. The resulting spectrum is highly sensitive to the spatial arrangement of chromophores within the molecule. While the individual chromophores in 1-(Azetidin-3-YL)cyclopropan-1-amine (the amine and the azetidine nitrogen) are weak, their interaction within the chiral framework can give rise to a distinct ECD spectrum. The experimental ECD spectrum would be compared with theoretically calculated spectra for all possible stereoisomers (e.g., (R,R), (S,S), (R,S), and (S,R)) to assign the absolute configuration. The synthesis of stereoisomers of related azetidine derivatives has been reported, highlighting the importance of stereochemical control and characterization in this class of compounds. nih.gov

VCD spectroscopy, the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of a chiral molecule and provides a wealth of structural information. The VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimental VCD spectrum with quantum chemical predictions for the different stereoisomers, an unambiguous assignment of the absolute stereochemistry can be made. The development of enantioselective syntheses for related spirocyclic azetidine oxindoles underscores the utility of chiroptical methods in confirming the stereochemical outcome of such reactions. nih.gov

Gas-Phase Electron Diffraction for Molecular Structure in the Gas Phase

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular geometry of volatile compounds in the gas phase, free from intermolecular interactions that are present in the crystalline state. For a relatively small molecule like 1-(Azetidin-3-YL)cyclopropan-1-amine, GED could provide accurate bond lengths, bond angles, and torsional angles.

In a GED experiment, a beam of high-energy electrons is scattered by the gaseous molecules. The resulting diffraction pattern is a function of the interatomic distances within the molecule. By analyzing this pattern, a detailed three-dimensional model of the molecule's average structure can be constructed. This would be particularly valuable for determining the puckering of the azetidine ring and the conformation of the cyclopropylamine group relative to the azetidine ring. While no specific GED studies on this compound are available, the structures of various azetidine derivatives have been investigated using other methods, providing a basis for comparison. researchgate.net The combination of GED data with high-level theoretical calculations would yield a highly refined molecular structure.

Theoretical and Computational Chemistry Studies on 1 Azetidin 3 Yl Cyclopropan 1 Amine 2hcl

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are indispensable tools for elucidating the intricate details of molecular structure and bonding that are not readily accessible through experimental means alone. For a molecule like 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, these methods can predict its electronic properties, which are crucial for understanding its stability and reactivity.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comnih.govimperial.ac.uk The energy and localization of these orbitals can predict a molecule's nucleophilic and electrophilic character. acs.org

For 1-(Azetidin-3-YL)cyclopropan-1-amine, the HOMO is expected to be localized primarily on the nitrogen atoms, specifically the lone pair of the cyclopropylamine (B47189) nitrogen in the neutral species. Upon double protonation to form the dihydrochloride (B599025) salt, the lone pairs are engaged in bonding with hydrogen, leading to a significant lowering of the HOMO energy and a shift in its localization. The LUMO, conversely, would be distributed across the sigma-antibonding orbitals of the strained rings.

The energy gap between the HOMO and LUMO is a critical indicator of chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarizable and reactive. In the case of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, the protonation is expected to increase the HOMO-LUMO gap compared to its neutral counterpart, thereby enhancing its kinetic stability.

Table 1: Predicted Frontier Molecular Orbital Energies

| Species | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Neutral | -9.5 | 1.2 | 10.7 |

| Dihydrochloride | -12.8 | -0.5 | 12.3 |

Note: These are hypothetical values based on typical ranges for similar amine-containing molecules and their protonated forms, intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.net

For the neutral form of 1-(Azetidin-3-YL)cyclopropan-1-amine, the MEP map would show intense red regions around the two nitrogen atoms, corresponding to their lone pairs of electrons and identifying them as the primary sites for electrophilic attack, including protonation. The rest of the molecule, particularly the hydrogen atoms, would exhibit a more positive potential.

In the dihydrochloride salt, the MEP map is dramatically altered. The protonation of the nitrogen atoms would lead to a significant shift towards positive potential (blue) around these centers, reflecting their new electrophilic character. researchgate.net The chloride counter-ions would, in turn, be the regions of highest electron density. This electrostatic landscape is crucial for understanding intermolecular interactions, such as those with biological macromolecules.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. acs.orgresearchgate.net This method allows for the quantification of electron delocalization through hyperconjugative interactions and the determination of the hybridization of atomic orbitals.

In 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, NBO analysis would be particularly insightful for understanding the nature of the strained rings. The C-C bonds in the cyclopropane (B1198618) ring are expected to exhibit significant "bent-bond" character, with increased p-orbital contribution compared to typical alkanes. numberanalytics.com The azetidine (B1206935) ring also possesses inherent strain, which would be reflected in the hybridization of its constituent atoms.

NBO analysis can also reveal hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to a nearby empty antibonding orbital. In the protonated form, a key interaction would be the delocalization of electron density from the C-C and C-H sigma bonds into the empty p-orbital of the protonated nitrogen atoms, which helps to stabilize the positive charge.

Table 2: Predicted NBO Analysis Data for the Azetidine Ring

| Bond/Lone Pair | Hybridization (Neutral) | Hybridization (Protonated) |

|---|---|---|

| N1 Lone Pair | sp3.5 | N/A |

| N1-C2 Bond | sp3.2 (N), sp3.1 (C) | sp3.0 (N), sp3.1 (C) |

| C2-C3 Bond | sp3.1 (C), sp3.1 (C) | sp3.1 (C), sp3.1 (C) |

Note: These are hypothetical hybridization values for illustrative purposes, reflecting expected changes upon protonation.

Conformational Analysis and Potential Energy Surface Exploration

The three-dimensional structure of a molecule is not static but rather a dynamic interplay of various conformations. Conformational analysis aims to identify the most stable arrangements of atoms and the energy barriers between them. youtube.com

Global Minimum Conformer Identification

For 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, the conformational landscape is complex due to the flexibility of the azetidine ring and the rotational freedom around the C-C bond connecting the two ring systems. The identification of the global minimum energy conformer requires a systematic exploration of the potential energy surface. nih.gov

Ring Pucker Analysis of the Azetidine Moiety

Four-membered rings like azetidine are not planar but adopt a puckered or "butterfly" conformation to alleviate angle and torsional strain. rsc.org The degree of puckering can be described by a puckering coordinate. In substituted azetidines, the substituents can favor either an axial or equatorial position on the puckered ring.

For 1-(Azetidin-3-YL)cyclopropan-1-amine, the cyclopropylamine group at the 3-position will influence the puckering of the azetidine ring. In the neutral form, there may be a preference for a conformation that minimizes steric interactions. However, upon protonation to the dihydrochloride salt, the situation can change significantly. Computational studies on similar substituted azetidines have shown that the formation of a positive charge on the nitrogen can lead to an inversion of the ring pucker to accommodate favorable electrostatic interactions, such as a charge-dipole interaction with a substituent. researchgate.net A detailed computational study would be necessary to determine the precise puckering amplitude and the preferred conformation of the substituent in the title compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl |

Computational Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical research, allowing for the theoretical validation of molecular structures. For 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, density functional theory (DFT) calculations are typically employed to predict Nuclear Magnetic Resonance (NMR) shifts and vibrational frequencies. These calculations are often performed using a functional such as B3LYP with a suitable basis set like 6-31G(d,p).

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. mdpi.com By optimizing the geometry of the molecule in a simulated solvent environment, researchers can obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the calculated and experimental shifts can indicate conformational differences or the presence of impurities.

Vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies), and they can be used to predict the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretches, C-H stretches, and the characteristic ring vibrations of the azetidine and cyclopropane moieties.

Below are hypothetical tables of predicted NMR shifts and key vibrational frequencies for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, calculated at the B3LYP/6-31G(d,p) level of theory in a simulated aqueous environment.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Protons | Predicted ¹H Shift (ppm) |

| Cyclopropane C1 | 62.5 | - | - |

| Cyclopropane C2/C3 | 15.8 | CH₂ | 1.2 - 1.4 |

| Azetidine C2/C4 | 55.2 | CH₂ | 3.8 - 4.0 |

| Azetidine C3 | 38.1 | CH | 3.5 - 3.7 |

| Amine NH₃⁺ | - | NH₃⁺ | 8.5 - 9.0 |

| Azetidine NH₂⁺ | - | NH₂⁺ | 9.5 - 10.0 |

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 3300 |

| C-H Stretch (Azetidine/Cyclopropane) | 2950 - 3100 |

| C-N Stretch (Azetidine) | 1100 - 1200 |

| Azetidine Ring Deformation | 850 - 950 |

| Cyclopropane Ring Breathing | 1000 - 1050 |

Reaction Mechanism Modeling and Transition State Characterization

Understanding the potential chemical transformations of 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl is crucial for predicting its stability and reactivity. Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and the characterization of transition states. nih.gov

Energetic profiling involves calculating the potential energy surface of a proposed reaction. This allows researchers to map out the energy changes as reactants are converted into products. For a given reaction, the energies of the reactants, transition states, intermediates, and products are calculated. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For instance, a plausible reaction to model would be the nucleophilic substitution at one of the azetidine carbons. By modeling the approach of a nucleophile, the transition state for this reaction can be located and its energy calculated. A lower activation energy would suggest a more facile reaction. These calculations can be performed for various potential reaction pathways to determine the most likely chemical transformations under different conditions.

Table 3: Hypothetical Energetic Profile for a Nucleophilic Substitution Reaction

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.3 |

| Intermediate Complex | -5.2 |

| Products | -15.8 |

The solvent in which a reaction occurs can have a profound impact on its mechanism and rate. nih.govwikipedia.org Computational models can account for these effects in two primary ways: implicit and explicit solvation.

Implicit solvation models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comwikipedia.org This approach is computationally efficient and is often used to model the general effect of a solvent's polarity on the reaction. For a molecule like 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, which is charged, an increase in solvent polarity would be expected to stabilize the ground state more than the transition state in many reactions, potentially altering the activation energy.

Explicit solvation models involve including a number of individual solvent molecules in the calculation. mdpi.com This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are not fully accounted for in implicit models. wikipedia.org For the dihydrochloride salt, explicit water molecules would be expected to form a hydration shell around the ammonium (B1175870) groups, and these specific interactions could play a crucial role in the reaction mechanism. Hybrid models, which combine a layer of explicit solvent molecules with a continuum model for the bulk solvent, offer a balance between accuracy and computational cost. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Studies

While quantum mechanical calculations are excellent for understanding static properties and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of conformational changes, solvation dynamics, and intermolecular interactions. mdpi.com

For 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, an MD simulation in a box of water molecules can reveal how the molecule tumbles and changes its conformation in solution. It can also provide a detailed picture of the hydration shell around the charged amine groups, showing the number of water molecules in the first and second solvation shells and the average residence time of these water molecules. This information is valuable for understanding how the molecule interacts with its aqueous environment, which is critical for its behavior in biological systems. nih.gov

Development of Predictive Models for Chemical Reactivity based on Computational Descriptors

Computational chemistry can be used to calculate a variety of molecular properties, known as computational descriptors , which can be used to build predictive models of chemical reactivity. These descriptors can be electronic (e.g., HOMO and LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).

By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reactivity, a Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) model can be developed. For example, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's ability to act as an electron donor or acceptor, respectively. mdpi.com For 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl, these descriptors could be used to predict its reactivity towards various biological targets or its metabolic stability.

Table 4: Hypothetical Computational Descriptors for 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

| Descriptor | Calculated Value |

| HOMO Energy | -8.2 eV |

| LUMO Energy | 1.5 eV |

| Dipole Moment | 12.5 D |

| Molecular Volume | 150.3 ų |

| Polar Surface Area | 65.8 Ų |

These predictive models, once validated, can be used to screen virtual libraries of compounds, prioritizing those with the most promising reactivity profiles for synthesis and experimental testing.

1 Azetidin 3 Yl Cyclopropan 1 Amine 2hcl As a Privileged Scaffold and Advanced Synthetic Building Block

Strategic Incorporation into Complex Molecular Architectures and Scaffolds

The bifunctional nature of the 1-(azetidin-3-yl)cyclopropan-1-amine core, possessing both a primary and a secondary amine, allows for its strategic incorporation into a variety of complex molecular frameworks. Its rigid cyclopropane (B1198618) unit and the conformationally constrained azetidine (B1206935) ring serve as key anchor points for building intricate three-dimensional structures.

Synthesis of Novel Spiro and Fused Ring Systems

The quaternary carbon of the cyclopropane ring is a spiro atom, making the core structure inherently spirocyclic. This feature is leveraged in the synthesis of more complex spiro and fused ring systems. nih.gov The azetidine nitrogen can be functionalized and subsequently participate in cyclization reactions. For instance, acylation of the azetidine nitrogen followed by an intramolecular reaction can lead to the formation of fused bicyclic systems.

A general strategy involves the reaction of the primary amine with electrophiles, while the azetidine nitrogen is either protected or participates in a subsequent cyclization step. This approach has been used to create novel spirocyclic scaffolds where the azetidine ring is fused to another heterocyclic system. mdpi.com For example, spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]s have been synthesized, demonstrating the utility of the azetidine core in generating complex, multi-ring systems with significant three-dimensionality. mdpi.com The synthesis often begins with a protected azetidine precursor, which is elaborated and then cyclized to form the final spirocyclic product. nih.govresearchgate.net

Applications in Macrocyclization Strategies

Macrocycles are of significant interest in drug discovery for their ability to tackle challenging biological targets. youtube.com The defined stereochemistry and conformational rigidity of the 1-(azetidin-3-yl)cyclopropan-1-amine scaffold make it an excellent turn-inducing element for the synthesis of macrocyclic peptides and other large ring systems. nih.gov The incorporation of azetidine-containing units has been shown to facilitate the cyclization of linear precursors, often leading to improved reaction yields and selectivity for specific macrocyclic conformations. nih.gov

In a typical macrocyclization strategy, a linear precursor containing the 1-(azetidin-3-yl)cyclopropan-1-amine unit is synthesized. The two amine functionalities serve as handles for cyclization. For example, one amine can be part of a peptide backbone, while the other is used as a nucleophile to react with an electrophilic center at the other end of the linear molecule, closing the ring. nih.gov This approach not only provides access to novel macrocyclic structures but also allows for the precise positioning of functional groups in three-dimensional space, which is critical for target binding. nih.gov

Design and Synthesis of Advanced Linkers and Crosslinkers Derived from 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl

The distinct spatial arrangement of the two amine groups in 1-(azetidin-3-yl)cyclopropan-1-amine makes it an ideal candidate for the design of advanced linkers and crosslinkers. These linkers can be used to connect two different molecules, such as in antibody-drug conjugates (ADCs) or PROteolysis TArgeting Chimeras (PROTACs), or to crosslink different parts of the same molecule to enforce a specific conformation.

The synthesis of such linkers involves the differential protection and functionalization of the primary and secondary amines. For example, the more nucleophilic primary amine can be selectively reacted with a linker payload, while the azetidine nitrogen can be modified with a second reactive group for conjugation to a target molecule. The rigid cyclopropane-azetidine core ensures that the linked moieties are held at a fixed distance and orientation relative to each other.

| Linker Type | Synthetic Strategy | Potential Application |

| Homobifunctional | Symmetrical derivatization of both amine groups with the same reactive functionality (e.g., maleimide, NHS ester). | Crosslinking proteins or other biomolecules. |

| Heterobifunctional | Orthogonal protection-deprotection sequence to install two different reactive groups on the primary and secondary amines. | Conjugation of two different molecules, such as a small molecule to an antibody. |

| Conformationally-Restricted | Incorporation into a larger linker structure to limit flexibility and pre-organize the molecule for binding. | PROTACs, molecular glues. |

Stereochemical Control and Chirality Transfer using the 1-(Azetidin-3-YL)cyclopropan-1-amine 2HCl Core

The 1-(azetidin-3-yl)cyclopropan-1-amine scaffold contains a chiral center at the carbon atom of the azetidine ring bearing the cyclopropyl (B3062369) group. The synthesis of enantiomerically pure forms of this building block is crucial for its application in drug discovery, as different enantiomers can have vastly different biological activities.

Stereoselective syntheses often employ chiral starting materials or chiral catalysts. For example, chiral azetidin-3-ones can be synthesized from chiral N-propargylsulfonamides via gold-catalyzed oxidative cyclization. nih.gov These chiral ketones can then be converted to the corresponding amines with retention of stereochemistry. Alternatively, enzymatic methods can be employed for the stereoselective synthesis of chiral cyclopropane rings. rochester.edu

Once the chiral core is obtained, its stereochemistry can be transferred to other parts of the molecule during subsequent synthetic steps. The rigid nature of the scaffold can direct the approach of reagents from a specific face, leading to high diastereoselectivity in addition reactions. This principle of chirality transfer is particularly valuable in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount. nih.gov

High-Throughput Synthesis and Combinatorial Library Generation (focused on synthetic methodology)

The development of high-throughput synthesis methods is essential for exploring the chemical space around a given scaffold and for generating libraries of compounds for biological screening. nih.gov The 1-(azetidin-3-yl)cyclopropan-1-amine core is well-suited for combinatorial library generation due to its two distinct points of diversity.

A common strategy involves protecting one of the amine groups while derivatizing the other with a diverse set of building blocks. The protecting group can then be removed, and the second amine can be reacted with another set of reagents. This approach allows for the rapid generation of a large number of analogues. Solid-phase synthesis can also be employed, where the scaffold is attached to a resin via one of the amine groups, allowing for the use of excess reagents and simplified purification. nih.gov

| Reaction Type | Amine Group | Reagents | Library Focus |

| Acylation/Sulfonylation | Primary Amine | Acid chlorides, sulfonyl chlorides | Exploration of R1 group diversity |

| Reductive Amination | Primary Amine | Aldehydes, ketones | Introduction of substituted alkyl groups |

| N-Arylation/Alkylation | Azetidine Nitrogen | Aryl halides, alkyl halides | Modification of the azetidine ring |

| Urea/Thiourea Formation | Primary Amine | Isocyanates, isothiocyanates | Bioisosteric replacements for amides |

Exploration of Fragment-Based Approaches Utilizing the Core Structure

Fragment-based drug discovery (FBDD) is a powerful approach for the identification of new drug leads. ijddd.com It involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. frontiersin.orgnih.gov The 1-(azetidin-3-yl)cyclopropan-1-amine scaffold, with a molecular weight suitable for fragment libraries, is an attractive starting point for FBDD campaigns. nih.govsemanticscholar.org

The rigid, three-dimensional nature of the scaffold allows it to present a well-defined pharmacophore in a small molecular package. If a fragment hit containing this core is identified, it can be elaborated by growing off the two amine functionalities to improve potency and selectivity. The structural information gained from how the fragment binds to the target can guide the design of more potent compounds. For example, if X-ray crystallography shows that the primary amine is pointing towards a hydrophobic pocket, analogues with hydrophobic groups attached to this amine can be synthesized. nih.gov

Systematic Design, Synthesis, and Characterization of Derivatives and Analogs of 1 Azetidin 3 Yl Cyclopropan 1 Amine 2hcl

Structure-Activity Relationship (SAR) Studies based on Structural Modifications (purely chemical and conformational implications)

The azetidine (B1206935) ring, a four-membered heterocycle, is more stable than an aziridine (B145994) but still possesses significant ring strain (approx. 25.4 kcal/mol). rsc.org It is not planar and undergoes ring-puckering. The position and nature of any substituent on the azetidine nitrogen or carbon atoms will influence the degree of this puckering and the pseudo-axial or pseudo-equatorial orientation of the cyclopropylamine (B47189) group. nih.gov This conformational preference is critical as it dictates the spatial relationship between the azetidine nitrogen's lone pair and the primary amine of the cyclopropane (B1198618) moiety.

The cyclopropane ring introduces further conformational constraints. Its C-C-C bond angles are compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgutexas.edu This severe angle strain, combined with torsional strain from eclipsed C-H bonds, makes the ring electronically distinct from other alkanes, imbuing it with partial π-character. utexas.edu Substitution on the cyclopropane ring can modulate this electronic character and introduce stereocenters. For instance, in related arylcyclopropylamine (ACPA) inhibitors, the stereochemistry of substituents on the cyclopropane ring is a critical determinant of activity, suggesting that precise positioning of functional groups is essential. nih.govnih.gov

Modifications can be broadly categorized:

N-substitution on the azetidine ring: Alters basicity, lipophilicity, and steric bulk, which can influence intermolecular interactions and the ring's conformational equilibrium.

Substitution on the azetidine ring itself: Adding substituents to the C2 or C4 positions of the azetidine ring would introduce new stereocenters and significantly alter the conformational landscape, potentially forcing the cyclopropyl (B3062369) group into a fixed orientation.

Substitution on the cyclopropylamine: The primary amine is a key site for modification. Acylation or alkylation introduces groups that can probe interactions with target macromolecules. Substitution on the cyclopropane ring itself can alter the molecule's rigidity and electronic properties. nih.gov

Synthesis of N-Substituted Azetidinylcyclopropylamine Derivatives

Modification of the nitrogen atoms in the 1-(azetidin-3-yl)cyclopropan-1-amine scaffold is a primary strategy for creating chemical diversity. Both the secondary amine of the azetidine ring and the primary amine of the cyclopropylamine group are amenable to a variety of synthetic transformations.

The secondary amine of the azetidine ring can be readily functionalized via acylation or sulfonylation under standard conditions. These reactions introduce amide or sulfonamide moieties, which can act as hydrogen bond acceptors and introduce a range of functional groups.

Amidation: The reaction of the azetidine nitrogen with an acyl chloride or a carboxylic acid activated with a coupling agent (e.g., HATU, HOBt/EDCI) yields the corresponding N-acyl derivative. The reduced amide character observed in N-acylazetidines, caused by non-planarity, can increase the electrophilicity of conjugated systems if present. nih.gov

Sulfonamidation: Similarly, treatment with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) provides the N-sulfonylated product. These derivatives are typically stable and can significantly alter the electronic properties and steric profile of the azetidine ring.

| Compound ID | Starting Material | Reagent | Reaction Type | Product |

| A-1 | 1-(Azetidin-3-yl)cyclopropan-1-amine | Acetyl chloride | Amidation | 1-(1-Acetylazetidin-3-yl)cyclopropan-1-amine |

| A-2 | 1-(Azetidin-3-yl)cyclopropan-1-amine | Benzoic acid, HATU | Amidation | 1-(1-Benzoylazetidin-3-yl)cyclopropan-1-amine |

| A-3 | 1-(Azetidin-3-yl)cyclopropan-1-amine | Methanesulfonyl chloride | Sulfonamidation | 1-(1-(Methylsulfonyl)azetidin-3-yl)cyclopropan-1-amine |

| A-4 | 1-(Azetidin-3-yl)cyclopropan-1-amine | p-Toluenesulfonyl chloride | Sulfonamidation | 1-(1-Tosylazetidin-3-yl)cyclopropan-1-amine |

Alkylation of the nitrogen atoms provides a direct means to introduce various alkyl and aryl groups, modulating basicity and lipophilicity.

Reductive Amination: This powerful method can be used to functionalize the primary amine of the cyclopropylamine moiety. masterorganicchemistry.com The amine is reacted with an aldehyde or ketone to form a transient imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this one-pot reaction include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.com This strategy avoids the over-alkylation often problematic with direct alkylation methods.

Direct Alkylation: The azetidine nitrogen can undergo direct nucleophilic substitution with alkyl halides. However, this reaction can be difficult to control and may lead to quaternization of the nitrogen, forming an azetidinium salt. The reactivity is dependent on the nature of the alkyl halide and the reaction conditions.

| Compound ID | Starting Material | Reagents | Reaction Type | Product |

| B-1 | 1-(Azetidin-3-yl)cyclopropan-1-amine | Acetone, NaBH(OAc)₃ | Reductive Amination | 1-(Azetidin-3-yl)-N-isopropylcyclopropan-1-amine |

| B-2 | 1-(Azetidin-3-yl)cyclopropan-1-amine | Formaldehyde, NaBH₃CN | Reductive Amination | 1-(Azetidin-3-yl)-N,N-dimethylcyclopropan-1-amine |

| B-3 | 1-(Azetidin-3-yl)cyclopropan-1-amine | Benzyl bromide, K₂CO₃ | Direct Alkylation | 1-(1-Benzylazetidin-3-yl)cyclopropan-1-amine |

Ring-Substituted Azetidine Derivatives and Their Conformational Impact

Introducing substituents directly onto the carbon backbone of the azetidine ring (at the C2 or C4 positions) has a profound effect on the molecule's conformation. The four-membered ring is puckered, not planar, and a substituent will preferentially occupy either a pseudo-axial or pseudo-equatorial position to minimize steric strain. nih.gov